molecular formula C16H13N5OS B2479973 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034523-50-5

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2479973
M. Wt: 323.37
InChI Key: WYSMJFOIBVJRHW-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiophene ring, a 1,2,3-triazole ring, and an indole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions or subsequent functionalization of the thiophene ring . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Thiophene is a five-membered ring with one sulfur atom . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms, and indole consists of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of novel compounds derived from thiophene and indole scaffolds have demonstrated significant antimicrobial activities. For instance, biologically active derivatives incorporating the thiophene and indole motifs have been synthesized and shown to exhibit significant activities against various bacterial and fungal strains. This includes a series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives with established antimicrobial properties (Babu, Pitchumani, & Ramesh, 2013).

Anticancer Activity

Research into thiophene-2-carboxaldehyde derivatives, including those related to the queried compound, has highlighted their potential in anticancer applications. These compounds, such as 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide and its analogs, have shown not only antimicrobial and antifungal activities but also promising anticancer properties. The binding of these derivatives to carrier proteins and their pharmacokinetic mechanisms have been thoroughly investigated, showcasing their relevance in the design of novel anticancer drugs (Shareef et al., 2016).

Antifungal Activity

Novel triazolylindole derivatives have been synthesized and evaluated for their antifungal activities, adding to the body of evidence supporting the versatility of compounds based on the indole and thiophene frameworks. These studies have demonstrated that certain derivatives possess significant antifungal properties, further emphasizing the potential of these compounds in developing new antifungal agents (Singh & Vedi, 2014).

Electrochemical Properties

Investigations into the electrochemical properties of indole-based polymers, derived from similar compounds, have highlighted their potential in electrochromic applications. The synthesis of novel monomers like 1-metyl-2,3-di(thiophen-2-yl)-1H-indole and the characterization of their corresponding polymer films have shown promising results in terms of optical and electrochemical properties, suggesting applications in smart windows and displays (Carbas, Kıvrak, & Kavak, 2017).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and study of compounds like “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide” could be a promising area of future research.

properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-16(15-7-11-3-1-2-4-14(11)18-15)17-8-12-9-21(20-19-12)13-5-6-23-10-13/h1-7,9-10,18H,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSMJFOIBVJRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

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